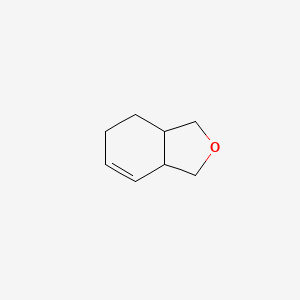![molecular formula C17H23NO2 B14681749 1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one CAS No. 34603-52-6](/img/structure/B14681749.png)
1-[2-(Dimethylamino)ethyl]-4'-methoxy-2,3-dihydro[1,1'-biphenyl]-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one is a complex organic compound with a unique structure that includes a dimethylaminoethyl group and a methoxy group attached to a biphenyl core
Métodos De Preparación
The synthesis of 1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the biphenyl core with a dimethylaminoethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles in the presence of suitable solvents and catalysts.
Aplicaciones Científicas De Investigación
1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one can be compared with other similar compounds, such as:
1-[2-(Dimethylamino)ethyl]-4’-hydroxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one: This compound has a hydroxy group instead of a methoxy group, which can lead to different reactivity and biological activity.
1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one derivatives: Various derivatives with different substituents on the biphenyl core can exhibit unique properties and applications.
The uniqueness of 1-[2-(Dimethylamino)ethyl]-4’-methoxy-2,3-dihydro[1,1’-biphenyl]-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
34603-52-6 |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H23NO2/c1-18(2)13-12-17(10-8-15(19)9-11-17)14-4-6-16(20-3)7-5-14/h4-8,10H,9,11-13H2,1-3H3 |
Clave InChI |
OSVHQDWAYRACIL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1(CCC(=O)C=C1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


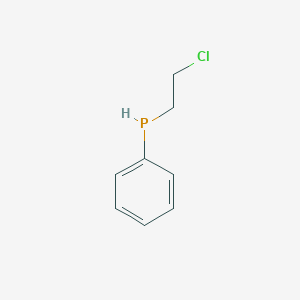
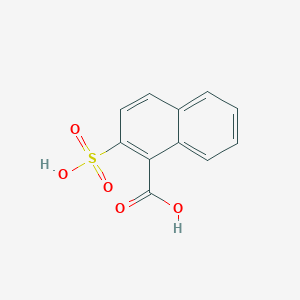

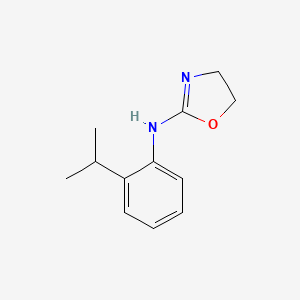
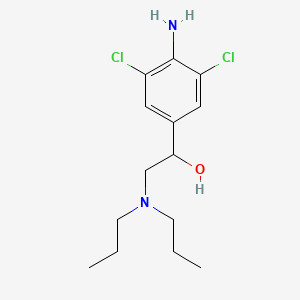
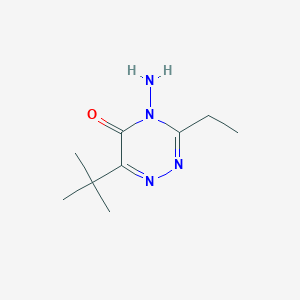
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
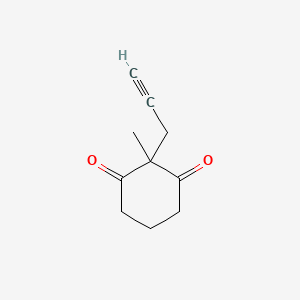
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)

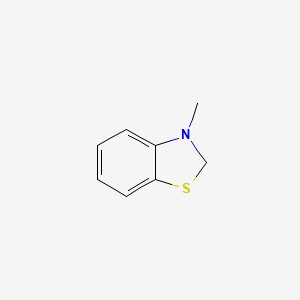
![methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14681734.png)
